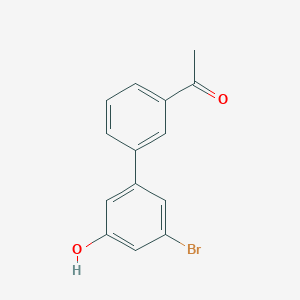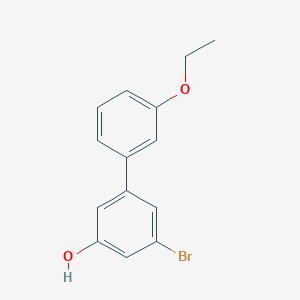
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 85-86°C and a boiling point of 250°C. Its chemical formula is C11H11BrO2 and it has a molecular weight of 253.12 g/mol. The compound has a strong odor and is slightly soluble in water. It is an important intermediate in the synthesis of a variety of compounds.
Wirkmechanismus
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% acts as a strong electron-withdrawing group in organic synthesis reactions. It is also used as a catalyst in the synthesis of polymers. In addition, it is used as a sensitizer in photochemical reactions.
Biochemical and Physiological Effects
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic if ingested and may cause skin irritation if it comes into contact with skin. It should be handled with care and only used in a laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% in laboratory experiments is its high purity. It is 95% pure and can be used as a starting material for the synthesis of a variety of compounds. It is also relatively easy to handle and can be stored at room temperature. However, it is a toxic substance and should be handled with care. In addition, it is not soluble in water, so it may be difficult to use in certain experiments.
Zukünftige Richtungen
The future directions for 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% include further research into its biochemical and physiological effects. It could also be used in the synthesis of more complex compounds, such as heterocyclic compounds and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of polymers and as a sensitizer in photochemical reactions. Finally, it could be further studied for its potential applications in the field of nanotechnology.
Synthesemethoden
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% is synthesized by the reaction of 2-methoxy-5-methylphenol with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and is complete in a few hours. The resulting product is a 95% pure compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of compounds, such as heterocyclic compounds, pharmaceuticals, and agricultural chemicals. It is also used as a reagent in organic synthesis reactions. In addition, it is used as a catalyst in the synthesis of polymers and as a sensitizer in photochemical reactions.
Eigenschaften
IUPAC Name |
3-bromo-5-(2-methoxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-9-3-4-14(17-2)13(5-9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKVXHGOSYBHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686404 |
Source


|
| Record name | 5-Bromo-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-39-6 |
Source


|
| Record name | 5-Bromo-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














